Titanium(4+) hydroxide phosphate (1/1/1)

Description

Titanium(4+) hydroxide phosphate (1/1/1) is a complex inorganic compound characterized by the coexistence of titanium (Ti⁴⁺), hydroxide (OH⁻), and phosphate (PO₄³⁻) groups in a 1:1:1 molar ratio. While its exact structural configuration remains less documented compared to other titanium phosphates, analogous compounds like titanium(4+) phosphate (Ti₃(PO₄)₄, CAS 15578-51-5) provide foundational insights. These materials are typically synthesized via hydrothermal or precipitation methods, as seen in studies using titanium sulfate precursors . Key properties include:

- Chemical Stability: High resistance to hydrolysis and thermal degradation, making it suitable for applications in harsh environments .

- Surface Reactivity: Functional hydroxyl and phosphate groups enable ion-exchange and catalytic activity .

- Morphological Variability: Nanostructured forms exhibit high surface area (e.g., SEM/TEM imaging in pure and composite titanium phosphates) .

Properties

CAS No. |

178488-22-7 |

|---|---|

Molecular Formula |

HO5PTi |

Molecular Weight |

159.85 g/mol |

IUPAC Name |

titanium(4+);hydroxide;phosphate |

InChI |

InChI=1S/H3O4P.H2O.Ti/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+4/p-4 |

InChI Key |

RTTONDUBWDAJCA-UHFFFAOYSA-J |

Canonical SMILES |

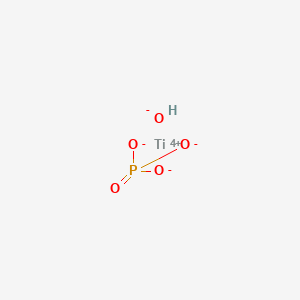

[OH-].[O-]P(=O)([O-])[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Hydrothermal Reaction Using Titanium Dioxide and Phosphoric Acid

The most widely documented method involves the direct reaction of titanium dioxide ($$ \text{TiO}2 $$) with concentrated phosphoric acid ($$ \text{H}3\text{PO}_4 $$) under hydrothermal conditions.

Reaction Mechanism and Procedure

Titanium dioxide is suspended in aqueous phosphoric acid (≥85 wt.%) and heated between 50°C and 150°C. The reaction proceeds via proton-assisted dissolution of $$ \text{TiO}2 $$, forming a sol of titanium phosphate complexes:

$$

3 \, \text{TiO}2 + 4 \, \text{H}3\text{PO}4 \rightarrow \text{Ti}3(\text{PO}4)4 + 6 \, \text{H}2\text{O}

$$

Complete dissolution of $$ \text{TiO}_2 $$ is achieved within 4–24 hours, depending on particle size and acid concentration. The resulting sol is filtered and neutralized with aqueous ammonia to precipitate titanium hydroxide phosphate.

Critical Parameters:

- Acid Concentration : ≥85 wt.% $$ \text{H}3\text{PO}4 $$ ensures sufficient proton activity to dissolve $$ \text{TiO}_2 $$.

- Temperature : Reactions below 50°C yield incomplete dissolution, while temperatures >150°C promote undesirable side products.

- Titanium Precursor : Anatase-phase $$ \text{TiO}_2 $$ (e.g., Hombifine N) with crystallite sizes of 7–300 nm is optimal.

Sol-Gel Synthesis with Titanium Alkoxides

A modified sol-gel approach using titanium isopropoxide ($$ \text{Ti}(O^i\text{Pr})_4 $$) and phosphate precursors produces amorphous titanium hydroxide phosphate with controlled organic-inorganic hybrid structures.

Synthesis Protocol

- Precursor Mixing : $$ \text{Ti}(O^i\text{Pr})4 $$ is dissolved in isopropanol and hydrolyzed with water ($$ \text{H}2\text{O}/\text{Ti} = 3.33 $$).

- Phosphate Incorporation : $$ \text{H}3\text{PO}4 $$ and dibutyl phosphate ($$ \text{HDBP} $$) are added in varying ratios to a water-ethanol solution.

- Aging and Drying : The mixture is stirred for 1 hour, aged at 90°C for 12 hours, and dried at 60°C.

Key Findings:

- Organic Phosphate Influence : Higher $$ \text{HDBP} $$ content increases hydrophobicity but reduces ion-exchange capacity (Table 1).

- Morphology Control : Pure inorganic phases (e.g., TiP1:0) form aggregates, while hybrid materials (e.g., TiP1:3) exhibit layered structures.

Table 1: Effect of Phosphate Precursor on Product Properties

| Material | $$ \text{H}3\text{PO}4 $$:$$ \text{HDBP} $$ | Crystallinity | Ion-Exchange Capacity (meq/g) |

|---|---|---|---|

| TiP_1:0 | 1:0 | Amorphous | 4.8 |

| TiP_1:1 | 1:1 | Semi-crystalline | 3.2 |

| TiP_0:1 | 0:1 | Layered | 1.5 |

Mild Aqueous Synthesis Using Titanium Oxysulfate

Titanium oxysulfate ($$ \text{TiOSO}_4 $$) serves as a cost-effective precursor for large-scale production under ambient conditions.

Reaction Conditions

- Acid Concentration : 60–110 g/L $$ \text{TiO}2 $$ in $$ \text{H}2\text{SO}_4 $$.

- Phosphoric Acid Ratio : $$ \text{P}2\text{O}5 $$:$$ \text{TiO}_2 = 2:1 $$ (molar).

- Heating : 80°C for 24 hours with stirring.

This method yields $$ \text{TiP}1 $$, an amorphous variant of titanium hydroxide phosphate, which can be converted to crystalline α-phase by refluxing in excess $$ \text{H}3\text{PO}_4 $$.

Critical Factors Influencing Synthesis Outcomes

Precursor Purity and Drying

Residual moisture in $$ \text{TiO}2 $$ (>5 wt.%) inhibits dissolution in $$ \text{H}3\text{PO}_4 $$, while excessive drying (>110°C) causes particle aggregation.

Temperature and Time

Structural and Functional Characterization

X-Ray Diffraction (XRD)

Industrial and Environmental Applications

Corrosion Inhibition

Titanium hydroxide phosphate coatings on steel reduce corrosion rates by 70–90% in saline environments.

Heavy Metal Remediation

The amorphous phase ($$ \text{TiP}_1 $$

) shows high affinity for $$ \text{Pb}^{2+} $$ (Qmax = 220 mg/g) and $$ \text{Cd}^{2+} $$ (Qmax = 180 mg/g) due to its mesoporous structure.

Chemical Reactions Analysis

Types of Reactions: Titanium(4+) hydroxide phosphate (1/1/1) undergoes various chemical reactions, including ion exchange, redox reactions, and acid-base reactions. These reactions are influenced by the presence of acidic sites in the structure of the compound .

Common Reagents and Conditions: Common reagents used in reactions with titanium(4+) hydroxide phosphate (1/1/1) include phosphoric acid, lanthanum(III) cations, and other metal ions. The reactions are typically carried out under controlled pH conditions to ensure the desired transformation .

Major Products: The major products formed from reactions involving titanium(4+) hydroxide phosphate (1/1/1) include various titanium phosphate derivatives, which can be used in applications such as ion exchange and catalysis .

Scientific Research Applications

Titanium(4+) hydroxide phosphate (1/1/1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which titanium(4+) hydroxide phosphate (1/1/1) exerts its effects is primarily through ion exchange and catalysis. The compound’s structure allows it to interact with various ions and molecules, facilitating their transformation or removal. The presence of acidic sites in the structure enhances its catalytic activity, making it effective in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

Functional Properties

- Photocatalytic Activity: Titanium(4+) hydroxide phosphate (1/1/1) exhibits moderate photocatalytic H₂ production under UV light, similar to Ag@AgBr/TP-3 composites (quantum efficiency ~8%) . In contrast, RbTiOPO₄ shows nonlinear optical properties but negligible photocatalytic activity due to its dense crystal structure . Titanium phosphate (Ti₃(PO₄)₄) demonstrates low photocatalytic activity, ideal for UV-shielding cosmetics .

Ion-Exchange Capacity :

Thermal Stability :

Critical Analysis of Divergent Findings

- Photocatalytic Behavior : While Fan et al. (2013) report titanium phosphate composites as promising photocatalysts , cosmetic studies emphasize their low activity to prevent skin damage . This discrepancy arises from differences in material purity and testing conditions.

- Sorption Kinetics : Titanium phosphates show variable sorption efficiencies depending on pH. For instance, Pb²⁺ removal peaks at pH 5–6, aligning with iron phosphate binders , but diverges from zirconium phosphates (optimal at pH 3–4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.